molecular formula C23H26N2O4 B1244932 2-[Oxo-[2-[oxo-(2-phenylethylamino)methyl]anilino]methyl]-1-cyclohexanecarboxylic acid

2-[Oxo-[2-[oxo-(2-phenylethylamino)methyl]anilino]methyl]-1-cyclohexanecarboxylic acid

Cat. No. B1244932
M. Wt: 394.5 g/mol
InChI Key: AALCHAKPJXCSQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[oxo-[2-[oxo-(2-phenylethylamino)methyl]anilino]methyl]-1-cyclohexanecarboxylic acid is an amidobenzoic acid.

Scientific Research Applications

Chemical Synthesis and Structural Studies

  • Synthesis of Cyclohexanecarboxylate Derivatives : Research has shown that methyl-substituted 1-chloro-2-oxo-1-cyclohexanecarboxylic esters can be treated to produce methyl-substituted 1-cyclopentene-1-carboxylic esters. These derivatives have significance in the synthesis of various natural products and intermediates, including compounds like 4,4-dimethyl-1-cyclopentene-1-carbaldehyde and α-(3-methyl-1-cyclopentenyl)propionic acid (TakedaAkira & TsuboiSadao, 1977).
  • Michael Addition Reactions : Ethyl 2-oxo-1-cyclohexanecarboxylate has been used in Michael addition reactions with methyl vinyl ketone, leading to the production of ethyl 2-oxo-1-(3-oxo-1-butyl)-1-cyclohexanecarboxylate. Such reactions are important for the synthesis of complex organic molecules (Jun-ichi Tateiwa & A. Hosomi, 2001).

Photoreactions and Catalysis

  • Photochemical Reactions : Ethyl 2-oxo-1-cyclohexanecarboxylate, when subjected to photochemical reactions, has been shown to produce various ω-substituted esters. These reactions highlight the reactivity of cyclohexanone derivatives under light-induced conditions, which is useful in synthetic organic chemistry (M. Tokuda, Yoshihiko Watanabe & M. Itoh, 1978).
  • Catalysis in Alkane Functionalization : A µ-oxo-di-µ-acetatodiiron(III) complex with similar structural motifs has shown efficiency in catalyzing the oxygenation of various alkanes. This highlights its potential role in facilitating chemical transformations in organic synthesis (M. Kodera, H. Shimakoshi & K. Kano, 1996).

Applications in Organic Synthesis

  • Synthesis of Dihydropyridine Derivatives : Compounds like 2,2-Dimethyl-5-((phenylamino)methylene)-1,3-dioxane-4,6-dione, which share structural similarities, have been used to produce 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives. These are significant as drug precursors or ligands in medicinal chemistry (V. Dotsenko et al., 2019).
  • Synthesis of Imidazole Derivatives : Methyl 3-anilino-2-(benzoylamino)but-2-enoates, structurally related, have been used to synthesize methyl 1-aryl-5-methyl-2-phenyl-1H-imidazole-4-carboxylates. This showcases the versatility of such compounds in synthesizing heterocyclic compounds, which are vital in drug discovery (T. Celestina et al., 2004).

properties

Product Name

2-[Oxo-[2-[oxo-(2-phenylethylamino)methyl]anilino]methyl]-1-cyclohexanecarboxylic acid

Molecular Formula

C23H26N2O4

Molecular Weight

394.5 g/mol

IUPAC Name

2-[[2-(2-phenylethylcarbamoyl)phenyl]carbamoyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C23H26N2O4/c26-21(24-15-14-16-8-2-1-3-9-16)19-12-6-7-13-20(19)25-22(27)17-10-4-5-11-18(17)23(28)29/h1-3,6-9,12-13,17-18H,4-5,10-11,14-15H2,(H,24,26)(H,25,27)(H,28,29)

InChI Key

AALCHAKPJXCSQC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)C(=O)NC2=CC=CC=C2C(=O)NCCC3=CC=CC=C3)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[Oxo-[2-[oxo-(2-phenylethylamino)methyl]anilino]methyl]-1-cyclohexanecarboxylic acid
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2-[Oxo-[2-[oxo-(2-phenylethylamino)methyl]anilino]methyl]-1-cyclohexanecarboxylic acid
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2-[Oxo-[2-[oxo-(2-phenylethylamino)methyl]anilino]methyl]-1-cyclohexanecarboxylic acid
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2-[Oxo-[2-[oxo-(2-phenylethylamino)methyl]anilino]methyl]-1-cyclohexanecarboxylic acid
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2-[Oxo-[2-[oxo-(2-phenylethylamino)methyl]anilino]methyl]-1-cyclohexanecarboxylic acid
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2-[Oxo-[2-[oxo-(2-phenylethylamino)methyl]anilino]methyl]-1-cyclohexanecarboxylic acid

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